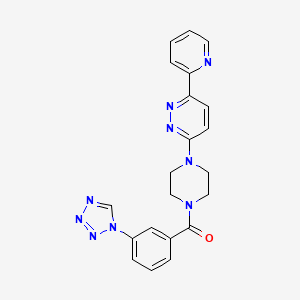

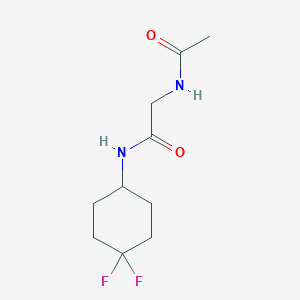

![molecular formula C24H23FN4O2S B2565657 (6-(4-Fluorophényl)-3-méthylimidazo[2,1-b]thiazol-2-yl)(4-(4-méthoxyphényl)pipérazin-1-yl)méthanone CAS No. 852133-90-5](/img/structure/B2565657.png)

(6-(4-Fluorophényl)-3-méthylimidazo[2,1-b]thiazol-2-yl)(4-(4-méthoxyphényl)pipérazin-1-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H23FN4O2S and its molecular weight is 450.53. The purity is usually 95%.

The exact mass of the compound (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Découverte de médicaments

L'imidazole, un composant principal de ce composé, est connu pour sa large gamme de propriétés chimiques et biologiques . Il est devenu un synthon important dans le développement de nouveaux médicaments . Les dérivés de l'imidazole présentent différentes activités biologiques telles que des activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, anti-allergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes .

Activité antiproliférative

Ce composé a montré une activité antiproliférative à large spectre contre un panel de 55 lignées cellulaires de neuf types de cancer différents . Par exemple, la valeur IC 50 du composé 1e contre la lignée cellulaire de cancer de la prostate DU-145 était de 1,04 μM, ce qui est trois fois plus puissant que le sorafénib .

Potentiel antituberculeux

Les composés contenant de l'imidazole ont montré une activité antituberculeuse potentielle contre la souche de Mycobacterium tuberculosis .

Imagerie moléculaire

La structure unique de ce composé permet des applications diverses, telles que l'imagerie moléculaire. Cela peut aider à comprendre les processus biologiques au niveau moléculaire.

Activité anti-inflammatoire et analgésique

Le thiazole, un autre composant de ce composé, a été observé comme ayant une activité anti-inflammatoire et analgésique plus importante .

Compréhension des processus biologiques

La structure unique de ce composé aide également à comprendre divers processus biologiques. Cela peut être particulièrement utile pour étudier les mécanismes des maladies et développer des thérapies ciblées.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

It is known that imidazole and thiazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence a variety of pathways, often resulting in antiproliferative effects .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .

Result of Action

Similar compounds have been reported to exhibit broad-spectrum antiproliferative activity against a variety of cancer cell lines .

Analyse Biochimique

Biochemical Properties

(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone: plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which is crucial for angiogenesis and tumor growth . The compound’s interaction with VEGFR2 leads to the inhibition of downstream signaling pathways, thereby reducing cancer cell viability.

Cellular Effects

The effects of (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . The compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and increased oxidative stress in cancer cells. Additionally, it influences cell signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.

Molecular Mechanism

At the molecular level, (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of VEGFR2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to the suppression of angiogenesis and tumor growth. Additionally, the compound may interact with other proteins involved in cell cycle regulation, further contributing to its antiproliferative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under physiological conditions, with minimal degradation over extended periods Long-term studies have indicated sustained antiproliferative effects, with continuous inhibition of cancer cell growth and viability

Dosage Effects in Animal Models

The effects of (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone vary with different dosages in animal models. At lower doses, the compound has demonstrated significant antiproliferative activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit key metabolic enzymes, leading to altered metabolic flux and changes in metabolite levels . These interactions contribute to the compound’s antiproliferative effects by disrupting the metabolic homeostasis of cancer cells.

Transport and Distribution

The transport and distribution of (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cancer cells, where it accumulates and exerts its biological effects . Its distribution within tissues is influenced by factors such as tissue perfusion and the presence of efflux transporters, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity

Propriétés

IUPAC Name |

[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O2S/c1-16-22(32-24-26-21(15-29(16)24)17-3-5-18(25)6-4-17)23(30)28-13-11-27(12-14-28)19-7-9-20(31-2)10-8-19/h3-10,15H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNBYUZPJJOCGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

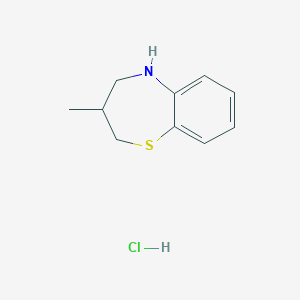

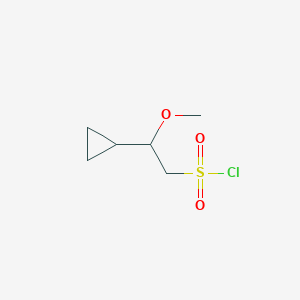

![4-Chloro-6,7-Dihydro-2-(Methylthio)-7-Phenyl-(5H)-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B2565581.png)

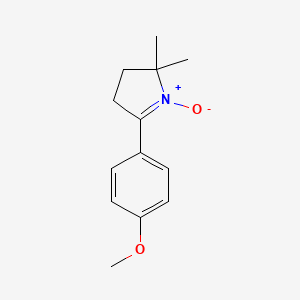

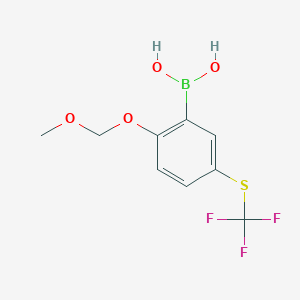

![3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2565582.png)

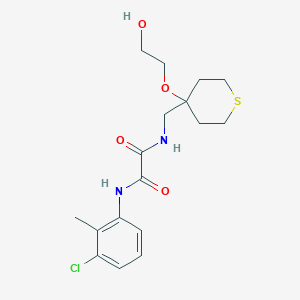

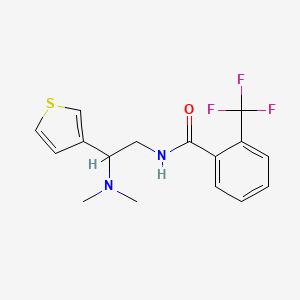

![1-methyl-3-{2-nitro-1-[4-(propan-2-yl)phenyl]ethyl}-2-phenyl-1H-indole](/img/structure/B2565584.png)

![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2565588.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2565596.png)